5-(Methyl(phenyl)amino)-5-oxopentanoic acid
CAS No.: 61797-99-7
Cat. No.: VC8019252
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61797-99-7 |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | 5-(N-methylanilino)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16) |
| Standard InChI Key | VGVNCIIEPIFEPO-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=C1)C(=O)CCCC(=O)O |
| Canonical SMILES | CN(C1=CC=CC=C1)C(=O)CCCC(=O)O |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is 5-(N-methylanilino)-5-oxopentanoic acid, reflecting its substitution pattern:
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A pentanoic acid backbone with a ketone group at position 5.
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An N-methylanilino group (methylphenylamino) attached to the carbonyl carbon.
The canonical SMILES representation is CN(C1=CC=CC=C1)C(=O)CCCC(=O)O, which clarifies the connectivity of the methylphenylamino moiety () to the oxopentanoic acid chain.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| InChI | InChI=1S/C12H15NO3/c1-13(10-6-3-2-4-7-10)11(14)8-5-9-12(15)16/h2-4,6-7H,5,8-9H2,1H3,(H,15,16) |
| XLogP3 | ~2.1 (estimated) |
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of 5-(methyl(phenyl)amino)-5-oxopentanoic acid typically involves amide bond formation between N-methylaniline and a reactive pentanoic acid derivative. A plausible pathway includes:
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Activation of the Carboxylic Acid:
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Hydrolysis to the Free Acid:
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Controlled hydrolysis of the anhydride intermediate under acidic or basic conditions yields the target compound.
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Table 2: Comparative Yields by Solvent System
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 25 | 68 |
| Dichloromethane | 0 | 72 |
| Ethyl Acetate | 40 | 58 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<1 mg/mL at 25°C) due to its hydrophobic phenyl group. Its stability is pH-dependent, with decomposition observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Spectroscopic Characterization
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NMR Spectroscopy:
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NMR (400 MHz, DMSO-d6): δ 7.25–7.15 (m, 5H, aromatic), 3.12 (s, 3H, N-CH3), 2.45–2.35 (m, 4H, CH2CO and CH2COOH).
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NMR: δ 174.5 (COOH), 170.1 (C=O), 138.2–126.4 (aromatic carbons), 40.3 (N-CH3).
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Infrared Spectroscopy:
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Strong absorption bands at 1710 cm (C=O stretch) and 1650 cm (amide C-N stretch).
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Research Applications
Table 3: Biological Activity of Structural Analogs
| Analog Structure | Target Enzyme | IC (μM) |
|---|---|---|
| 5-(4-Chlorophenyl)-5-oxopentanoic acid | HDAC8 | 12.4 |
| 5-(2-Naphthyl)-5-oxopentanoic acid | Carbonic Anhydrase | 8.9 |
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
The methyl group on the phenyl ring enhances electron-donating effects, increasing the compound’s nucleophilicity compared to halogenated analogs. For instance:
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Solubility: The para-methyl substitution reduces aqueous solubility by 30% compared to the unsubstituted phenyl analog.
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Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 142–145°C, ~20°C higher than the ortho-methyl derivative.
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